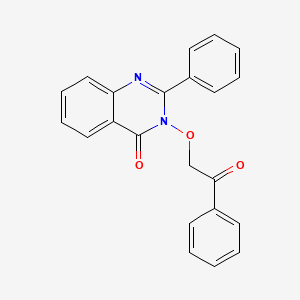

![molecular formula C13H11NO2S2 B4954317 2-(allylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4954317.png)

2-(allylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(allylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one, commonly known as allicin, is an organosulfur compound found in garlic. It is responsible for the pungent odor and taste of garlic and has been studied extensively for its potential health benefits. In

Wirkmechanismus

Allicin exerts its biological effects by reacting with thiol groups in proteins and enzymes, leading to the inhibition of their activity. It also generates reactive oxygen species, which can induce cell death and damage cellular components. Allicin has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, which are involved in inflammation, apoptosis, and cell proliferation.

Biochemical and Physiological Effects

Allicin has been shown to have a wide range of biochemical and physiological effects, including reducing blood pressure, improving lipid profile, inhibiting platelet aggregation, and reducing oxidative stress. It has also been shown to have antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.

Vorteile Und Einschränkungen Für Laborexperimente

Allicin is a relatively inexpensive and easy-to-obtain compound, making it a popular choice for laboratory experiments. However, its instability and rapid decomposition can pose challenges in experimental design and interpretation of results. In addition, the variability in allicin content in garlic products can affect the reproducibility of experiments.

Zukünftige Richtungen

There are several potential future directions for allicin research. One area of interest is the development of allicin-based therapies for cardiovascular diseases, cancer, and neurodegenerative diseases. Another area is the investigation of allicin's potential as a natural preservative in food and agricultural products. Additionally, further studies are needed to elucidate the mechanism of action of allicin and its effects on various signaling pathways.

Synthesemethoden

Allicin is synthesized enzymatically when garlic is crushed or chopped. Alliin, a sulfur-containing amino acid, is converted to allicin by the enzyme alliinase. However, allicin is unstable and quickly decomposes into other sulfur-containing compounds, such as diallyl disulfide and diallyl trisulfide. Therefore, allicin is usually synthesized in the laboratory by reacting alliin with alliinase or by chemical methods.

Wissenschaftliche Forschungsanwendungen

Allicin has been studied extensively for its potential health benefits, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. It has also been shown to have potential therapeutic effects on cardiovascular diseases, cancer, and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-2-9-17-13-14-11(12(15)18-13)7-3-5-10-6-4-8-16-10/h2-8H,1,9H2/b5-3+,11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSSTSRVQBMDA-PGACXJNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC(=CC=CC2=CC=CO2)C(=O)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=N/C(=C\C=C\C2=CC=CO2)/C(=O)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B4954249.png)

![5-[5-(4-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B4954251.png)

![N-methyl-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4954261.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4954264.png)

![1,1'-[(3-cyclohexen-1-ylmethyl)imino]di(2-propanol)](/img/structure/B4954278.png)

![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4954281.png)

![N-(2-fluorobenzyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4954289.png)

![3-chloro-N-cyclopentyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4954303.png)

![N-(2-methoxyethyl)-3-(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4954311.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4954312.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954314.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-isopropylpiperazine oxalate](/img/structure/B4954324.png)

![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B4954341.png)